molecular formula C11H16N2O3 B1486570 (3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone CAS No. 1153229-06-1

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone

Katalognummer: B1486570
CAS-Nummer: 1153229-06-1
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: RNQZQCRPAJWDHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone is a high-purity chemical compound offered for research and further manufacturing applications, strictly not for direct human or veterinary use. This molecule is designed as a versatile chemical building block, integrating both the 3,5-dimethylisoxazole and 3-hydroxypiperidine pharmacophores. The 3,5-dimethylisoxazole moiety is a privileged structure in medicinal chemistry, frequently employed in the synthesis of various bioactive molecules and pharmaceutical intermediates . This specific compound is intended for use by scientists in discovery chemistry and drug development workflows. Its structure suggests potential utility as an intermediate in the synthesis of more complex molecules targeting a range of biological pathways. Researchers can leverage this compound to explore new chemical entities in areas such as enzyme inhibition and receptor modulation. The product is subject to comprehensive quality control, including HPLC and NMR analysis, to ensure identity and purity, providing researchers with a reliable material for their investigations. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Eigenschaften

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-7-10(8(2)16-12-7)11(15)13-5-3-4-9(14)6-13/h9,14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQZQCRPAJWDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone typically follows a multi-step approach:

  • Construction of the 3,5-dimethylisoxazole core.
  • Functionalization at the 4-position of the isoxazole ring to introduce a reactive carbonyl group (methanone).
  • Preparation of the 3-hydroxypiperidin-1-yl nucleophile.
  • Coupling of the isoxazolyl carbonyl intermediate with the piperidinyl amine to form the amide linkage.

Preparation of the 3,5-Dimethylisoxazole Moiety

The 3,5-dimethylisoxazole ring is generally synthesized via cyclization reactions involving hydroxylamine derivatives and appropriately substituted precursors such as 3-chloro or 3-bromo propionic acid esters or acid chlorides. A notable process involves:

  • Reacting hydroxylamine hydrochloride with substituted 3-halogenated propionic acid esters in the presence of a base (e.g., sodium methylate, potassium hydroxide).
  • This reaction proceeds through the formation of hydroxamic acid intermediates, which cyclize to form the isoxazolidin-3-one or isoxazole ring systems.
  • The reaction is typically carried out in alcohol solvents such as methanol, ethanol, or isopropanol, at temperatures ranging from 10 to 80 °C.
  • The process can be conducted continuously or batch-wise under normal atmospheric pressure.
  • The final isoxazole derivatives are isolated by solvent removal, aqueous workup, and purification by crystallization or chromatography.

This method yields high-purity isoxazole intermediates with yields up to 70-73% as reported in patent EP0224057B1.

Functionalization to Introduce the Methanone Group

To prepare the (3,5-dimethylisoxazol-4-yl)methanone intermediate, oxidation and acylation reactions are employed:

  • Selective oxidation of hydroxylated precursors or phenolic derivatives bearing the isoxazole ring can be achieved using activated manganese dioxide (MnO2) in anhydrous solvents like 1,4-dioxane at elevated temperatures (~80 °C) over extended reaction times (up to 53 hours cumulatively).
  • The oxidation converts hydroxy groups to ketones or aldehydes, facilitating the formation of the methanone functionality at the 4-position of the isoxazole ring.
  • Purification is typically done via silica gel column chromatography using gradient elution with ethyl acetate and petroleum ether mixtures.

Preparation of the 3-Hydroxypiperidin-1-yl Component

The 3-hydroxypiperidine fragment is synthesized or procured as a chiral or racemic amine bearing a hydroxyl substituent at the 3-position of the piperidine ring. The preparation involves:

  • Reduction of appropriate piperidinone precursors or selective hydroxylation of piperidine derivatives.
  • Protection/deprotection strategies may be employed to handle sensitive hydroxyl groups during coupling.

Coupling to Form the Target Amide

The final step involves coupling the (3,5-dimethylisoxazol-4-yl)methanone intermediate with 3-hydroxypiperidin-1-yl to form the amide bond:

  • The carbonyl compound (acid chloride, ester, or activated ketone) reacts with the nucleophilic amine group of 3-hydroxypiperidine under controlled conditions.
  • Typical reaction conditions include stirring in anhydrous organic solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2), often in the presence of bases or coupling agents to facilitate amide bond formation.
  • Reaction temperatures range from ambient to slightly elevated (room temperature to 40 °C).
  • Workup involves aqueous quenching, organic extraction, drying, and purification via column chromatography or recrystallization.

Representative Data Table of Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature (°C) Time Yield (%) Notes
Isoxazole ring formation Hydroxylamine hydrochloride + 3-chloro propionic ester + NaOMe, KOH Methanol 20–40 5–20 hours ~70-73 Cyclization via hydroxamic acid intermediate
Oxidation to methanone Activated MnO2 1,4-Dioxane 80 15 + 9 + 29 hours Not specified Extended stirring with incremental MnO2 additions
Amide coupling (3,5-Dimethylisoxazol-4-yl)methanone + 3-hydroxypiperidine THF, CH2Cl2 20–40 4–6 hours ~60-70 Purification by silica gel chromatography

Research Findings and Optimization Notes

  • Structure-guided optimization of 3,5-dimethylisoxazole derivatives has been reported to improve potency and selectivity in related compounds, indicating the importance of precise control over substitution patterns and coupling conditions.
  • The use of activated manganese dioxide as an oxidant is effective but requires long reaction times and incremental additions to drive the reaction to completion.
  • The stoichiometry of hydroxylamine and base in the isoxazole ring formation step is critical; typically, 1.0 to 1.1 mol of hydroxylamine per mole of starting ester and 2 to 4 mol of base are optimal for high yield and purity.
  • Continuous or batch processing is feasible, with solvent choice and reaction temperature influencing yield and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.

Wissenschaftliche Forschungsanwendungen

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Targets

The following table summarizes key structural analogues and their pharmacological profiles:

Compound Name/Structure Key Structural Features Target/Activity Activity Data (if available) Reference
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone 3,5-Dimethylisoxazole + 3-hydroxypiperidine Not explicitly stated (structural focus) N/A N/A
ML337 (Wenthur et al., 2013) (2-Fluoro-4-aryl) + 3-hydroxypiperidine mGlu3 negative allosteric modulator (NAM) Selective for mGlu3 over mGlu2
ADX71743 (Kalinichev et al., 2013) Unspecified heterocycle + piperidine mGlu7 NAM Potent CNS penetration; IC₅₀ ~100 nM
6-(3,5-Dimethylisoxazol-4-yl)benzo[cd]indol-2(1H)-one derivatives (Wu & X, 2016) Isoxazole fused to benzoindolone BRD4 inhibitors ∆Tm = 1.8–1.2°C (TSA assay)
(3,5-Dimethylpyrazol-1-yl)-phenylmethanone derivatives (Bakr & Mehany, 2016) Pyrazole core + phenylmethanone Kinase inhibitors (unspecified) Moderate activity in screening assays
[4-(4-Chlorophenyl)piperazin-1-yl]-(3,5-dimethylisoxazol-4-yl)methanone (EP 1 808 168 B1) Piperazine + chlorophenyl + isoxazole Unspecified (likely GPCR or kinase modulation) Supplier data available (no activity)

Key Comparative Insights

Heterocyclic Core Modifications
  • Isoxazole vs. Pyrazole : The 3,5-dimethylisoxazole in the target compound may enhance metabolic stability compared to pyrazole-based analogues (e.g., Bakr & Mehany, 2016), as isoxazoles are less prone to oxidative degradation .
  • Hydroxypiperidine vs. Piperazine : The 3-hydroxypiperidine moiety improves water solubility and hydrogen-bonding capacity relative to piperazine derivatives (e.g., EP 1 808 168 B1), which are more basic and may exhibit stronger cation-π interactions .
Pharmacological Selectivity
  • mGluR Modulation : ML337 (mGlu3 NAM) and ADX71743 (mGlu7 NAM) highlight the importance of substituents on the aryl group for receptor subtype selectivity. The target compound’s isoxazole may confer distinct binding kinetics compared to ML337’s fluoro-aryl group .
  • BRD4 Inhibition : Wu & X (2016) demonstrated that cycloalkyl substituents on isoxazole-linked benzoindolones improve BRD4 affinity (∆Tm = 1.8°C), suggesting that similar modifications to the target compound could enhance activity .

Research Findings and Implications

  • SAR Trends : Hydrophobic substituents (e.g., cycloalkyl groups) on the isoxazole ring enhance target engagement in BRD4 inhibitors, while polar groups (e.g., 3-hydroxypiperidine) improve solubility and CNS penetration in mGluR modulators .
  • Target Flexibility: The methanone scaffold accommodates diverse heterocycles and amine moieties, enabling tailored optimization for specific targets (e.g., kinases vs. GPCRs) .

Biologische Aktivität

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone, with the CAS number 1153229-06-1, is a compound featuring a unique combination of an isoxazole ring and a piperidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy.

The primary target of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone is BRD4 (bromodomain-containing protein 4), which plays a significant role in regulating gene expression and is implicated in various cancers. The compound exhibits robust inhibitory activity against BRD4 at sub-micromolar concentrations, leading to several downstream effects:

  • Cell Cycle Arrest : It induces G1 phase arrest in MCF-7 breast cancer cells, which is critical for halting the proliferation of cancer cells.
  • Modulation of Gene Expression : The inhibition of BRD4 affects the expression of oncogenes such as c-MYC, contributing to its anti-cancer properties.
  • Induction of DNA Damage : The compound enhances γ-H2AX expression, indicating increased DNA damage response.

Biochemical Pathways

The interaction with BRD4 influences various biochemical pathways crucial for cell survival and proliferation. Notably, it inhibits cell migration and colony formation, which are vital processes in cancer metastasis.

Synthesis and Characterization

The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone typically involves multiple steps starting from accessible precursors. Key reaction conditions include:

  • Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving appropriate reagents.
  • Introduction of the Piperidine Moiety : This step often utilizes coupling agents to facilitate the connection between the two structural components.

Toxicological Evaluation

A study evaluated the safety profile of related compounds containing the isoxazole moiety. It was found that these compounds did not exhibit mutagenic or clastogenic effects in vitro and did not induce micronuclei formation in vivo, suggesting a favorable safety profile for potential therapeutic applications .

In Vitro Studies

In laboratory settings, (3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone has shown promising results:

Parameter Observation
IC50 against BRD4Sub-micromolar concentrations
Cell Cycle ArrestG1 phase arrest in MCF-7 cells
Induction of DNA DamageIncreased γ-H2AX expression

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (3,5-dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 3,5-dimethylisoxazole-4-carboxylic acid derivatives and 3-hydroxypiperidine. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or carbodiimide coupling agents) and optimizing reaction conditions (e.g., solvent polarity, temperature, and base selection). For example, sulfonylation reactions involving piperidine derivatives have been reported to achieve ~70% yields under anhydrous DCM with triethylamine as a base . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product from unreacted starting materials.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the presence of the isoxazole ring (distinct aromatic protons at δ 6.1–6.3 ppm) and the hydroxypiperidine moiety (broad OH peak at δ 1.5–2.5 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while FT-IR verifies carbonyl stretching (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹). X-ray crystallography, as demonstrated for analogous isoxazole-piperidine hybrids, can resolve stereochemical ambiguities .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : The hydroxypiperidine group may introduce hygroscopicity. Stability studies recommend storage at –20°C under inert gas (argon) in amber vials to prevent oxidation or hydrolysis. Accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) can assess susceptibility to moisture and light, with HPLC monitoring for purity loss .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what are its potential targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can screen against targets like PI3Kα or cytochrome P450 isoforms, leveraging the isoxazole ring’s affinity for ATP-binding pockets. QSAR models trained on similar methanone derivatives suggest logP values <3.5 enhance blood-brain barrier permeability, while topological polar surface area (TPSA) <90 Ų improves bioavailability . Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 determination).

Q. What experimental strategies resolve contradictions in solubility data for this compound across different solvents?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvent impurities. Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. For organic solvents, perform saturation solubility tests (shake-flask method) with HPLC quantification. For example, analogous isoxazole derivatives show higher solubility in DMSO (>50 mg/mL) compared to water (<0.1 mg/mL) due to hydrophobic interactions .

Q. How to design a robust assay for evaluating this compound’s metabolic stability in hepatic microsomes?

  • Methodological Answer : Incubate the compound (1–10 µM) with pooled human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer. Collect time-point samples (0, 5, 15, 30, 60 min), quench with acetonitrile, and analyze via LC-MS/MS. Calculate half-life (t1/2) using the formula t1/2 = ln(2)/k, where k is the elimination rate constant. Include positive controls (e.g., verapamil) to validate assay reproducibility .

Q. What strategies mitigate stereochemical interference during chiral resolution of this compound?

  • Methodological Answer : Employ chiral HPLC (e.g., Chiralpak IG-3 column) with hexane/isopropanol (90:10) mobile phase. For racemic mixtures, derivatization with a chiral auxiliary (e.g., Mosher’s acid) enhances separation. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer, as reported for hydroxypiperidine derivatives .

Key Research Challenges

  • Stereoselective Synthesis : The 3-hydroxypiperidine moiety introduces chirality, requiring asymmetric catalysis or chiral pool strategies.
  • Biological Target Specificity : Off-target effects may arise due to the isoxazole ring’s promiscuity in kinase binding; use proteome-wide profiling to assess selectivity .
  • Data Reproducibility : Variations in hygroscopicity and crystallinity necessitate standardized protocols for handling and characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.